REACTION_SMILES
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[C:12]([CH3:13])(=[O:14])[c:15]1[s:16][cH:17][cH:18][cH:19]1.[CH3:9][O-:10].[ClH:20].[F:1][CH:2]([C:3]([O:5][CH2:4][CH3:6])=[O:7])[F:8].[Na+:11]>>[F:1][CH:2]([C:3](=[O:5])[CH2:13][C:12](=[O:14])[c:15]1[s:16][cH:17][cH:18][cH:19]1)[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(CC(=O)C(F)F)c1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |